2,4-Dichloropyrimidine-5-carbaldehyde

概述

描述

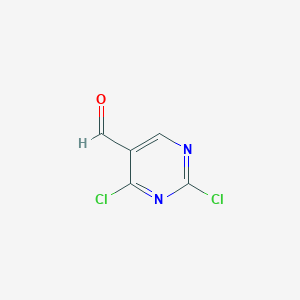

2,4-Dichloropyrimidine-5-carbaldehyde (CAS: 871254-61-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₂Cl₂N₂O and a molecular weight of 176.99 g/mol. It features a pyrimidine ring substituted with chlorine atoms at the 2- and 4-positions and an aldehyde group at the 5-position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines . Its physical properties include a melting point of 74–76°C, density of 1.6 g/cm³, and moderate lipophilicity (LogP: 1.21). The aldehyde group enables diverse functionalization, such as condensation and nucleophilic substitution reactions .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dichloropyrimidine-5-carbaldehyde involves the reaction of 5-bromo-2,4-dichloropyrimidine with isopropyl magnesium chloride lithium chloride complex in tetrahydrofuran (THF) at -78°C . Another method includes the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

2,4-Dichloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The chlorine atoms at the 2 and 4 positions can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .

科学研究应用

2,4-Dichloropyrimidine-5-carbaldehyde is used extensively in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: The compound is a precursor in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2,4-Dichloropyrimidine-5-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The chlorine atoms at the 2 and 4 positions also make the compound susceptible to nucleophilic substitution, enabling the formation of diverse derivatives .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 2,4-dichloropyrimidine-5-carbaldehyde are influenced by its substitution pattern. Below is a comparative analysis with structurally related pyrimidine derivatives:

Key Observations:

- Chlorine Substitution : Increasing chlorine atoms (e.g., 2,4,6-trichloro derivative) enhances electron-withdrawing effects, stabilizing the aldehyde group but reducing solubility .

- Functional Groups: Replacement of chlorine with methylthio (-SMe) or amino (-NH₂) groups alters nucleophilic reactivity. For example, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS: 5604-46-6) is more reactive toward cyclization due to the amino group .

- Aldehyde Position: Pyrimidine-5-carbaldehyde derivatives (vs. 4-carbaldehyde) are more common in drug discovery due to regioselective coupling in Sonogashira reactions .

Physicochemical Properties

- Lipophilicity: The LogP of this compound (1.21) is higher than non-chlorinated aldehydes (e.g., pyrimidine-5-carbaldehyde, LogP ~0.5), favoring membrane permeability in drug candidates .

- Thermal Stability: The dichloro substitution pattern increases thermal stability (boiling point: 294°C) compared to mono-chloro analogues .

Research Findings and Trends

- Regioselectivity: The 5-carbaldehyde position in pyrimidines is preferred for Sonogashira couplings, enabling efficient synthesis of aryl-alkyne intermediates .

- Stability Challenges: Aldehyde-containing pyrimidines require storage at 2–8°C to prevent oxidation, whereas cyano or methylthio derivatives (e.g., 2-chloro-4-methoxypyrimidine-5-carbonitrile) exhibit better shelf stability .

- Emerging Analogues : Compounds like 4-chloro-2,7-dimethyl-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 211244-81-4) demonstrate expanded applications in kinase-targeted cancer therapies .

生物活性

2,4-Dichloropyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two chlorine atoms and an aldehyde group at the 5-position. Its chemical formula is CHClNO, and it exhibits properties that facilitate various chemical reactions, including nucleophilic substitutions.

Antimicrobial Activity

Research has indicated that 2,4-dichloropyrimidine derivatives possess significant antimicrobial properties. A study demonstrated that certain derivatives showed activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL. This suggests a potential role in developing new antibacterial agents.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies revealed that this compound exhibited IC values ranging from 29 to 59 µM against different cancer types, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervix carcinoma (HeLa) . The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, coupled with decreased Bcl-2 expression.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For instance, it showed significant inhibition against EGFR and VEGFR2 with IC values comparable to established inhibitors like sunitinib . This highlights its potential as a lead compound for developing targeted cancer therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins.

Case Study 1: Anticancer Efficacy

In a controlled study involving HepG2 cells treated with varying concentrations of this compound, researchers observed a dose-dependent increase in apoptosis. The percentage of apoptotic cells rose significantly from 0.29% in the control group to 9.74% in treated cells at higher concentrations .

Case Study 2: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with additional functional groups exhibited enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2,4-DCPCA | HepG2 | 29 |

| 2,4-DCPCA | MCF-7 | 45 |

| 2,4-DCPCA | HeLa | 59 |

DCPCA: this compound

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DCPCA | Staphylococcus aureus | 32 |

| DCPCA | Escherichia coli | 64 |

常见问题

Basic Questions

Q. Q1. What are the common synthetic routes for preparing 2,4-dichloropyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via chlorination of pyrimidine precursors. A key route involves reacting 5-formylpyrimidine derivatives with chlorinating agents like POCl₃ or SOCl₂ under reflux conditions. For example, in a study using 4,6-dichloro-5-formylpyrimidine, yields were optimized by controlling stoichiometry (1:3 molar ratio of aldehyde to POCl₃) and reaction time (6–8 hours at 80°C) . Side products, such as over-chlorinated derivatives, can arise if temperature exceeds 90°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde group intact.

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic aldehyde proton signals at δ 10.2–10.5 ppm, while pyrimidine ring protons appear as doublets between δ 8.5–9.0 ppm .

- Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 191.9 [M+H]⁺, consistent with the molecular formula C₅H₂Cl₂N₂O.

- X-ray Crystallography: For structural confirmation, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, with validation metrics like R-factor < 0.05 ensuring accuracy .

Q. Q3. How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer: The aldehyde moiety undergoes nucleophilic attacks, forming Schiff bases or hydrazones. For instance, reactions with glycine esters proceed via a two-step mechanism: (1) condensation at the aldehyde group to form an imine intermediate, and (2) cyclization under acidic conditions to yield heterocyclic products. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents favoring faster kinetics .

Advanced Research Questions

Q. Q4. What computational methods are effective for predicting the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps of ~4.2 eV, correlating with UV-Vis absorption maxima at 270–280 nm. Discrepancies between computed and experimental dipole moments (e.g., 3.1 D vs. 2.8 D) may arise from solvent effects in measurements. Software like Gaussian or ORCA is recommended for modeling, with solvation models (e.g., PCM) improving accuracy .

Q. Q5. How can contradictory data on the stability of this compound in aqueous media be resolved?

Methodological Answer: Conflicting reports on hydrolysis rates (e.g., half-life of 24 hours vs. 48 hours in pH 7 buffer) may stem from impurities or trace metal ions. To resolve this:

Conduct stability studies under inert atmospheres (N₂/Ar) to exclude oxidative degradation.

Use ICP-MS to detect trace metals (e.g., Fe³⁺) that catalyze decomposition.

Validate findings via accelerated aging tests (40°C/75% RH) and HPLC monitoring .

Q. Q6. What strategies optimize regioselectivity in C-5 functionalization of this compound?

Methodological Answer: Regioselective modification at the aldehyde group requires protecting the pyrimidine ring. A validated approach involves:

Protection: Convert the aldehyde to a stable acetal using ethylene glycol and p-TsOH.

Functionalization: Perform nucleophilic substitution at C-2 or C-4 using amines or thiols.

Deprotection: Hydrolyze the acetal under mild acidic conditions (e.g., 10% H₂SO₄ in THF/water) to regenerate the aldehyde .

Q. Critical Analysis of Contradictions

- Synthetic Yield Variability: Disparities in reported yields (e.g., 65% vs. 78%) often relate to reagent quality. Use freshly distilled POCl₃ and anhydrous solvents to mitigate moisture-induced side reactions .

- Spectroscopic Artifacts: In NMR, aldehyde proton splitting may arise from residual solvents; deuterated solvents must be rigorously dried .

属性

IUPAC Name |

2,4-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIXQNKVUJSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597108 | |

| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871254-61-4 | |

| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。